3-Fluoroisoquinolin-5-ol
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Overview
Description
3-Fluoroisoquinolin-5-ol is a fluorinated derivative of isoquinoline, a nitrogen-containing heterocyclic compound Isoquinoline and its derivatives are known for their wide range of biological activities and applications in medicinal chemistry
Synthetic Routes and Reaction Conditions:
Cyclization Reactions: One common method for synthesizing isoquinoline derivatives involves cyclization reactions.
Pomeranz-Fritsch Reaction: This method uses aromatic aldehydes and aminoacetals as starting materials, which undergo cyclization under acidic conditions to produce isoquinolines.
Silver Nitrate-Promoted Cyclization: This method involves the use of silver nitrate to promote cyclization and N-N bond fracture under mild conditions, leading to various substituted isoquinoline derivatives.
Industrial Production Methods: Industrial production methods for isoquinoline derivatives often involve large-scale cyclization reactions using catalysts that can be recycled and reused. Green chemistry approaches, such as solvent-free reactions and the use of ionic liquids, are also being explored to make the synthesis more sustainable .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form quinoline derivatives.
Reduction: Reduction reactions can convert this compound into tetrahydroisoquinoline derivatives.
Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the nucleophile used.
Scientific Research Applications
3-Fluoroisoquinolin-5-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.
Mechanism of Action
The mechanism of action of 3-Fluoroisoquinolin-5-ol involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: Fluorinated isoquinolines can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication.
Pathways Involved: The inhibition of these enzymes leads to the stabilization of enzyme-DNA complexes, resulting in the cleavage of DNA strands and ultimately causing cell death.
Comparison with Similar Compounds
6-Fluoroisoquinolin-3-ol: Another fluorinated isoquinoline derivative with similar biological activities.
Fluoroquinolones: A class of compounds known for their antibacterial properties, which also contain a fluorine atom in their structure.
Trifluoromethylated Isoquinolines: These compounds have multiple fluorine atoms and exhibit unique bioactivities and physical properties.
Uniqueness of 3-Fluoroisoquinolin-5-ol:
- The presence of a single fluorine atom at the 3-position and a hydroxyl group at the 5-position gives this compound unique chemical and biological properties.
- Its specific substitution pattern allows for targeted interactions with enzymes and other biological molecules, making it a valuable compound for research and development in various fields .
Properties
Molecular Formula |
C9H6FNO |
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Molecular Weight |
163.15 g/mol |
IUPAC Name |
3-fluoroisoquinolin-5-ol |
InChI |
InChI=1S/C9H6FNO/c10-9-4-7-6(5-11-9)2-1-3-8(7)12/h1-5,12H |
InChI Key |
MUWSLJHBLDRVLK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CN=C(C=C2C(=C1)O)F |
Origin of Product |
United States |
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